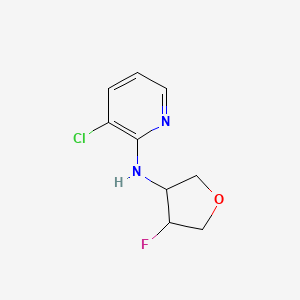

3-chloro-N-(4-fluorooxolan-3-yl)pyridin-2-amine

Description

3-Chloro-N-(4-fluorooxolan-3-yl)pyridin-2-amine is a pyridine derivative featuring a 3-chloro substituent on the pyridine ring and a 4-fluorooxolan-3-yl group (a fluorinated tetrahydrofuran moiety) attached to the amine nitrogen. The fluorine atom in the oxolan group may enhance metabolic stability and lipophilicity, while the pyridin-2-amine core is a common pharmacophore in bioactive molecules .

Properties

IUPAC Name |

3-chloro-N-(4-fluorooxolan-3-yl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClFN2O/c10-6-2-1-3-12-9(6)13-8-5-14-4-7(8)11/h1-3,7-8H,4-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSNQNSGBJSCQTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)F)NC2=C(C=CC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-fluorooxolan-3-yl)pyridin-2-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

Formation of 4-fluorooxolan-3-yl intermediate: This step involves the reaction of a suitable precursor with a fluorinating agent to introduce the fluoro group.

Coupling with pyridine derivative: The 4-fluorooxolan-3-yl intermediate is then coupled with a pyridine derivative that contains a chloro group at the 3-position and an amine group at the 2-position. This coupling reaction can be facilitated by using a suitable coupling reagent and catalyst under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-fluorooxolan-3-yl)pyridin-2-amine can undergo various types of chemical reactions, including:

Substitution reactions: The chloro group on the pyridine ring can be substituted with other nucleophiles under suitable conditions.

Oxidation and reduction reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Coupling reactions: The amine group can participate in coupling reactions with various electrophiles.

Common Reagents and Conditions

Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

Oxidation reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.

Scientific Research Applications

3-chloro-N-(4-fluorooxolan-3-yl)pyridin-2-amine has several scientific research applications, including:

Medicinal chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.

Materials science: The compound can be used in the development of new materials with unique properties, such as improved thermal stability or electronic conductivity.

Biological research: The compound can be used as a probe to study biological processes, such as enzyme activity or protein-ligand interactions.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-fluorooxolan-3-yl)pyridin-2-amine depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pyridin-2-amine scaffold is highly versatile, with substituents dictating physicochemical and biological properties. Key analogs include:

Key Observations:

- Electron-Withdrawing Groups (EWGs): Trifluoromethyl (-CF₃) and nitro (-NO₂) groups increase lipophilicity and resistance to metabolic degradation, making these compounds potent fungicides .

- Oxygen-Containing Substituents: Methoxypropyl and oxolan groups balance lipophilicity and solubility. The 4-fluorooxolan group in the target compound may improve bioavailability compared to non-fluorinated ethers .

- Aromatic vs.

Biological Activity

3-chloro-N-(4-fluorooxolan-3-yl)pyridin-2-amine is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various disease models, and relevant case studies.

Chemical Structure

The molecular formula of this compound can be represented as follows:

This compound features a chlorinated pyridine ring and a fluorinated oxolane moiety, which are critical for its biological activity.

The biological activity of this compound appears to be linked to its interaction with specific molecular targets associated with various diseases. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cell proliferation and survival pathways.

Targeted Pathways

- PLK4 Inhibition : Research has indicated that compounds structurally related to this compound can inhibit Polo-like kinase 4 (PLK4), a regulator of centriole duplication, which is crucial in cancer cell division and tumorigenesis .

- Cytotoxicity : In vitro assays demonstrated that this compound exhibits cytotoxic effects on cancer cell lines by inducing apoptosis through the activation of caspases and disruption of mitochondrial membrane potential.

In Vitro Studies

In vitro studies have shown that this compound has significant inhibitory effects on cancer cell lines, including breast cancer models (e.g., MDA-MB-468 and MDA-MB-231). The compound's IC50 values were reported to be in the low micromolar range, indicating potent activity against these cell lines .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-468 | 1.5 | PLK4 inhibition, apoptosis induction |

| MDA-MB-231 | 2.0 | Mitochondrial dysfunction |

In Vivo Studies

In vivo studies utilizing xenograft models have further validated the antitumor efficacy of this compound. Treatment with this compound resulted in significant tumor growth inhibition compared to control groups.

Case Studies

- Breast Cancer Treatment : A study highlighted the use of related pyrimidine derivatives as PLK4 inhibitors, where compounds similar to this compound demonstrated promising results in reducing tumor size in animal models .

- Antiviral Activity : Although primarily focused on cancer, some derivatives have shown antiviral properties, suggesting a broader spectrum of biological activity that warrants further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.